(R,S)-Norcotinine N-Oxide

Description

Significance within Alkaloid and Metabolite Research

(R,S)-Norcotinine N-Oxide is recognized as a minor metabolite of nicotine (B1678760). ebi.ac.uk Its significance in research stems from its position in the metabolic cascade of nicotine, the primary addictive alkaloid in tobacco. The study of such minor metabolites is crucial for a comprehensive understanding of nicotine's fate in the body, which has implications for assessing tobacco exposure and understanding individual variations in metabolism. cdc.gov

The formation of norcotinine (B101708) from the demethylation of nicotine, and its subsequent oxidation to this compound, represents one of the multiple metabolic pathways for nicotine. nih.govcdnsciencepub.com The enzymes responsible for the N-demethylation of nicotine and cotinine (B1669453) to form nornicotine (B190312) and norcotinine, respectively, are primarily from the Cytochrome P450 (CYP) family, specifically CYP2A6. nih.gov The subsequent N-oxidation is likely carried out by Flavin-containing monooxygenases (FMOs). nih.gov

The presence and quantification of metabolites like this compound, alongside other nicotine derivatives in biological samples, can serve as biomarkers to differentiate between various sources of nicotine exposure. frontiersin.org

Historical Perspectives on Related Pyridine (B92270) N-Oxide Metabolites

The study of pyridine N-oxides as metabolic products is not new. Historically, pyridine N-oxide has been identified as a primary metabolite of pyridine in humans and various animal species, formed through oxidation mediated by enzymes like cytochrome P450 2E1. iarc.frcdc.gov Research into the N-oxides of nicotine dates back decades, with nicotine-N'-oxide being identified as a detoxification product. tandfonline.comncats.io

Early investigations into the metabolism of nicotine and related alkaloids established N-oxidation as a notable, albeit often minor, metabolic pathway. tandfonline.com For instance, the oxidation of nornicotine with hydrogen peroxide was shown to yield myosmine-N'-oxide. tandfonline.com These foundational studies on the N-oxidation of pyridine alkaloids paved the way for the later identification and characterization of more specific metabolites like this compound. The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in the detection and quantification of these minor metabolites in biological fluids. nih.gov

Scope of Current Research and Future Directions for this compound

Current research involving this compound is largely integrated into broader studies of nicotine metabolism and the development of comprehensive analytical panels for tobacco biomarkers. cdc.govnih.gov These studies aim to create a complete picture of nicotine's metabolic profile, which can vary significantly among individuals due to genetic factors, such as variations in the CYP2A6 and FMO genes. nih.govaacrjournals.org

Future research is likely to focus on several key areas:

Elucidating the precise enzymatic pathways and kinetic parameters for the formation of this compound. While FMOs are implicated, the specific isoforms and their contribution need further investigation. nih.gov

Investigating any potential biological activity of this compound. While many N-oxide metabolites are considered detoxification products, their potential interactions with biological systems are not fully understood.

Exploring the utility of this compound as a specific biomarker in different populations and its correlation with tobacco-related health outcomes.

Synthesizing and characterizing the individual enantiomers of Norcotinine N-Oxide to study their distinct metabolic fates and biological effects.

Interactive Data Table: Key Nicotine Metabolites and their Formation

| Metabolite | Precursor | Key Enzyme Family | Metabolic Pathway |

| Cotinine | Nicotine | Cytochrome P450 (CYP2A6) | C-oxidation |

| Nornicotine | Nicotine | Cytochrome P450 (CYP2A6) | N-demethylation |

| Nicotine-N'-Oxide | Nicotine | Flavin-containing monooxygenase (FMO3) | N-oxidation |

| Norcotinine | Cotinine | Cytochrome P450 (CYP2A6) | N-demethylation |

| This compound | Norcotinine | Flavin-containing monooxygenase (FMO) | N-oxidation |

| trans-3'-hydroxycotinine | Cotinine | Cytochrome P450 (CYP2A6) | C-hydroxylation |

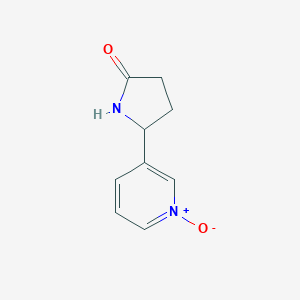

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9-4-3-8(10-9)7-2-1-5-11(13)6-7/h1-2,5-6,8H,3-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOVMRAJVDCTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632217 | |

| Record name | 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101708-63-8 | |

| Record name | 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Preparation of R,s Norcotinine N Oxide

Established Synthetic Pathways to (R,S)-Norcotinine N-Oxide

The formation of the N-oxide on the pyridine (B92270) ring of norcotinine (B101708) is typically achieved through direct oxidation. A common and effective method for this transformation is the use of peroxy acids. For analogous compounds like cotinine (B1669453), oxidation to cotinine N-oxide has been successfully accomplished using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). sci-hub.ru This method is a well-established procedure for the N-oxidation of pyridine derivatives. The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring.

Similarly, the synthesis of nicotine-1'-N-oxide often involves the oxidation of nicotine (B1678760) using various oxidizing agents, providing a precedent for the N-oxidation of the pyridine nitrogen in related alkaloids. smolecule.com These methodologies are directly applicable to the synthesis of this compound from (R,S)-norcotinine.

The primary precursor for the synthesis of this compound is (R,S)-norcotinine . The synthesis of racemic norcotinine can be approached through several routes. One common method is the demethylation of nicotine. wikipedia.org Another established pathway involves the reduction of myosmine (B191914). wikipedia.orggoogle.com Myosmine can be reduced to (R,S)-nornicotine using methods such as catalytic hydrogenation with a palladium catalyst or reduction with sodium borohydride. wikipedia.orggoogle.com The resulting (R,S)-nornicotine can then be oxidized to (R,S)-norcotinine. Studies have shown that norcotinine formation can occur either through the demethylation of cotinine or the oxidation of nornicotine (B190312). umn.edu

A summary of precursor synthesis pathways is presented below:

Table 1: Synthetic Pathways to (R,S)-Norcotinine| Starting Material | Key Intermediate(s) | Final Step to (R,S)-Norcotinine |

|---|---|---|

| Nicotine | - | Demethylation |

| Myosmine | (R,S)-Nornicotine | Oxidation |

| Cotinine | - | Demethylation |

Stereochemical Control and Resolution in this compound Synthesis

Since this compound is a racemic mixture, its synthesis begins with racemic precursors. However, for studies requiring individual enantiomers, stereochemical control or resolution is necessary. This is typically performed at the precursor stage, primarily with (R,S)-nornicotine.

The resolution of nornicotine enantiomers can be achieved through chiral chromatography. Supercritical fluid chromatography (SFC) using chiral stationary phases, such as immobilized cellulose (B213188) tri(3,5-dichlorophenylcarbamate), has been shown to effectively separate (R)-(+)-nornicotine and (S)-(−)-nornicotine. researchgate.net Another approach involves the formation of diastereomeric salts. For instance, the diastereomeric salts of nornicotine with a chiral acid can be separated by crystallization, followed by the recovery of the individual enantiomers. researchgate.net

Alternatively, enantioselective synthesis can provide direct access to a specific enantiomer of nornicotine. One such method involves the use of a chiral ketimine template derived from 2-hydroxy-3-pinanone, followed by enantioselective C-alkylation and subsequent ring closure to yield chirally pure nornicotine. researchgate.net

Preparation of Isotopically Labeled this compound Analogues for Research

Isotopically labeled analogues of this compound are invaluable tools in metabolic and pharmacokinetic studies, often used as internal standards in quantitative mass spectrometry. The synthesis of these labeled compounds typically involves the introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the precursor molecule, norcotinine.

For example, deuterium-labeled (S)-nornicotine-3′,3′-d₂ has been synthesized from 5-bromomyosmine, which undergoes a base-catalyzed exchange with deuterium oxide. scispace.com The resulting deuterated intermediate is then reduced and debrominated to yield the labeled nornicotine. scispace.com Similarly, pyridine-d₄-labeled nornicotine has been synthesized and used to monitor for the potential artifactual formation of N'-nitrosonornicotine (NNN). nih.gov

The synthesis of ¹⁵N-labeled nornicotine has also been reported, where the ¹⁵N label is introduced from ammonium-¹⁵N-labeled chloride. researchgate.net Furthermore, ¹³C-labeled nicotine has been synthesized, demonstrating the feasibility of incorporating carbon isotopes into the core structure, which can then be converted to labeled norcotinine. acs.org Once the isotopically labeled norcotinine is prepared, it can be oxidized to the corresponding labeled norcotinine N-oxide using the methods described in section 2.1.1.

Table 2: Examples of Isotopically Labeled Precursors for this compound Synthesis

| Labeled Precursor | Isotope(s) | Synthetic Approach | Reference |

|---|---|---|---|

| (S)-Nornicotine-3′,3′-d₂ | ²H | From 5-bromomyosmine and D₂O | scispace.com |

| Nornicotine-2,4,5,6-d₄ | ²H | From pyridine-d₅ | researchgate.net |

| ¹⁵N-Nornicotine | ¹⁵N | From ¹⁵NH₄Cl | researchgate.net |

| [¹³C₃]Nicotine | ¹³C | From ¹³C-labeled precursors | acs.org |

Derivatization Strategies for Spectroscopic and Chromatographic Analysis

Chemical derivatization is often employed to enhance the analytical properties of compounds for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). For (R,S)-norcotinine and its N-oxide, derivatization can improve volatility, thermal stability, and chromatographic separation, as well as increase the sensitivity of detection.

For GC analysis, where analytes must be volatile and thermally stable, derivatization of the secondary amine in norcotinine is common. One effective strategy for the chiral analysis of nornicotine is derivatization with (1S)-(-)-camphanic chloride. nih.govresearchgate.net This reaction forms diastereomers that can be separated on a non-chiral GC column, allowing for the quantification of the individual enantiomers. nih.govresearchgate.net Other derivatizing agents used for amines in GC include silylating agents and acylating agents. scribd.com

In LC-MS analysis, derivatization can be used to improve ionization efficiency and chromatographic retention, particularly for polar compounds. While LC-MS/MS methods can often analyze norcotinine and its metabolites directly, nih.govresearchgate.net derivatization can enhance sensitivity when needed. Reagents that introduce a readily ionizable group, such as a quaternary amine, can significantly improve the response in electrospray ionization (ESI) mass spectrometry. ddtjournal.com

Metabolism and Biotransformation of R,s Norcotinine N Oxide Precursors

Pathways of Norcotinine (B101708) Formation

Norcotinine arises from at least two distinct metabolic routes in biochemical systems. It is recognized as a minor metabolite of nicotine (B1678760) and can also be formed from the tobacco-specific nitrosamine, NNN. nih.govresearchgate.net

The conversion of N'-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products, to norcotinine is a recognized metabolic pathway. nih.govacs.org This biotransformation is characterized by the denitrosation (the removal of the nitroso group) and subsequent oxidation of the NNN molecule. Cytochrome P450 (CYP) enzymes are central to the metabolic activation and detoxification of NNN. nih.govwikipedia.org

The process is believed to involve an initial α-hydroxylation event, which can lead to a kinetic competition between detoxification pathways and the formation of carcinogenic intermediates. nih.govacs.org One of the proposed detoxification routes involves denitrosation, which can lead to the formation of an iso-myosmine intermediate. researchgate.netnih.gov Computational studies using density functional theory (DFT) suggest that norcotinine can then be generated from iso-myosmine through a unique porphyrin-assisted hydrogen atom transfer mechanism within the active site of a cytochrome P450 enzyme. researchgate.netnih.govacs.org Although norcotinine is considered a minor metabolite of NNN, this pathway represents a significant detoxification step. nih.gov

Norcotinine is also a minor metabolite of nicotine, formed through several enzymatic steps. nih.govnih.gov The formation of norcotinine from nicotine is not a direct conversion but occurs via intermediates such as nornicotine (B190312) and cotinine (B1669453).

One pathway involves the oxidative N-demethylation of nicotine to form nornicotine, a reaction catalyzed in vitro by CYP2A6 and CYP2B6. researchgate.netif-pan.krakow.pl Nornicotine can then undergo 5'-C-oxidation to yield norcotinine. researchgate.net This route is particularly noted in the brain, where locally formed nornicotine can be converted to norcotinine. researchgate.net

Alternatively, norcotinine can be formed from cotinine, the major metabolite of nicotine. nih.gov The N-demethylation of cotinine, which involves the removal of a methyl group, produces norcotinine. nih.gov This reaction is catalyzed in vitro by CYP2A6. nih.govnih.gov Although norcotinine is a major product of CYP2A6-catalyzed cotinine metabolism in laboratory settings, it is found in only small amounts in the urine of smokers. nih.govnih.gov

Enzymatic N-Oxidation of Norcotinine to (R,S)-Norcotinine N-Oxide

The final step in the formation of the title compound is the N-oxidation of norcotinine. Studies in patas monkeys administered NNN identified norcotinine-1N-oxide as a urinary metabolite, confirming this metabolic step occurs in vivo. This metabolite accounted for a significant portion (16.5% ± 1.3%) of the urinary metabolites, indicating that N-oxidation of norcotinine is a notable pathway in this species.

Flavin-containing monooxygenases (FMOs) are a family of enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing xenobiotics. nih.govoptibrium.com FMO3, the primary FMO in the human liver, is known to catalyze the N'-oxidation of nicotine to produce nicotine N'-oxide. nih.govresearchgate.netnih.gov In vitro studies have characterized the kinetics of this reaction, with FMO1 and FMO3 showing the highest activity. nih.gov

However, the role of FMOs in the N-oxidation of norcotinine is less clear. For the structurally similar compound cotinine, N-oxidation occurs on the pyrrolidine (B122466) nitrogen and is catalyzed by a P450 enzyme, not an FMO. nih.gov Given the structural similarities, it is plausible that P450 enzymes, rather than FMOs, are also responsible for the N-oxidation of norcotinine. Direct evidence for FMO-catalyzed norcotinine N-oxidation is not prominent in the current scientific literature.

Cytochrome P450 enzymes are strongly implicated in the N-oxidation of norcotinine. The metabolism of the precursor NNN by CYPs includes pyridine (B92270) N-oxidation as a possible pathway. researchgate.netnih.govacs.org Furthermore, various P450 enzymes, including CYP2A6, CYP2B6, and CYP2C19, are known to metabolize nicotine and its derivatives. researchgate.netdntb.gov.ua

While direct enzyme kinetic data for the N-oxidation of norcotinine to this compound are not extensively detailed in published literature, kinetic parameters for the metabolic pathways of its precursors have been well-characterized. These in vitro studies, typically using human liver microsomes or recombinant P450 enzymes, provide insight into the efficiency and specificity of the enzymes involved. nih.govresearchgate.net

Studies on NNN metabolism by various human P450 2A enzymes have determined the Michaelis-Menten constants (Km) and catalytic efficiencies (kcat/Km) for its α-hydroxylation, a key activation step. For example, P450 2A enzymes catalyze the 5'-hydroxylation of (R)- and (S)-NNN with Km values ranging from 0.74 to 69 µM. nih.gov Similarly, kinetic parameters for the metabolism of NNN by CYP2A13 have been established for the formation of various products. nih.govcoresta.org

Kinetic studies on cotinine metabolism by CYP2A6 and CYP2A13 have also been performed. These studies have identified N-(hydroxymethyl)norcotinine as a major product of CYP2A6-catalyzed cotinine metabolism in vitro. nih.govacs.org The kinetics of nicotine N'-oxidation by FMO isoforms have also been determined, with FMO1 and FMO3 exhibiting Km values of approximately 0.8 mM. nih.gov

Table 1: Kinetic Parameters for CYP2A13-Catalyzed NNN Metabolism Data from in vitro studies using recombinant CYP2A13.

| Metabolite | Km (µM) | Vmax (pmol/min/pmol P450) | Inhibitor | Ki (µM) | Reference |

|---|---|---|---|---|---|

| HPB | - | - | Nicotine | 0.98 | coresta.org |

| Hydroxy acid | - | - | Nicotine | 1.35 | coresta.org |

| OPB | - | - | Nicotine | 8.40 | coresta.org |

HPB: 4-Hydroxy-1-(3-pyridyl)-1-butanone; OPB: 4-Oxo-4-(3-pyridyl)-butanal. Km and Vmax values were not specified in this particular reference, which focused on inhibition constants (Ki).

Table 2: Kinetic Parameters for NNN α-Hydroxylation by P450 2A Enzymes Data from in vitro studies comparing various P450 2A isoforms.

| Enzyme | Substrate | Pathway | Km (µM) | Reference |

|---|---|---|---|---|

| P450 2A Family | (R)- or (S)-NNN | 5'-hydroxylation | 0.74 - 69 | nih.gov |

| P450 2A Family (except 2A6) | (R)-NNN | 2'-hydroxylation | 0.73 - 66 | nih.gov |

| P450 2A6 (BV expressed) | NNN | α-hydroxylation | 2.1 | oup.com |

Table 3: Kinetic Parameters for Nicotine and Cotinine Metabolism Data from in vitro studies with specific enzymes.

| Enzyme | Substrate | Pathway/Product | Km (mM) | Reference |

|---|---|---|---|---|

| FMO1 | Nicotine | N'-oxidation | 0.8 | nih.gov |

| FMO3 | Nicotine | N'-oxidation | 0.8 | nih.gov |

| CYP2A6 | Cotinine | Metabolism (Total) | - | nih.govacs.org |

| CYP2A13 | Cotinine | Metabolism (Total) | - | nih.govacs.org |

Specific Km values for cotinine metabolism by CYP2A6 and CYP2A13 were not detailed in the primary references, which focused on product identification and relative rates.

Stereoselectivity of N-Oxidation in Biological Systems

The introduction of an oxygen atom to a nitrogen center, or N-oxidation, can be a stereoselective process, meaning that different stereoisomers of a substrate can be metabolized at different rates or lead to stereochemically distinct products. This phenomenon is well-documented for nicotine, the primary precursor to norcotinine.

The N'-oxidation of nicotine isomers by flavin-containing monooxygenase (FMO) in porcine liver demonstrates clear stereoselectivity. nih.gov For instance, the metabolism of (S)-(-)-nicotine results in the formation of both cis-1'R,2'S- and trans-1'S,2'S-N'-oxide products without significant selectivity. nih.gov In contrast, the N'-oxidation of (R)-(+)-nicotine is highly stereoselective, yielding only the trans-1'R,2'R-N'-oxide. nih.gov This suggests that the active site of the enzyme has steric hindrances that restrict the binding of (R)-(+)-nicotine when its N'-methyl and pyridyl groups are in a cis orientation. nih.gov A marked stereoselectivity has also been observed in mammal hepatic preparations, which generally produce more of the N-1'R,2'S-cis diastereoisomer than the N-1'S,2'S-trans diastereoisomer after incubation with S-(-)-nicotine. ncats.io

While the stereochemistry of N-oxidation for nicotine is established, specific studies detailing the stereoselectivity of the N-oxidation of its metabolite, norcotinine, to form this compound are not extensively covered in the available literature. Norcotinine can undergo pyridine N-oxidation to yield norcotinine-N-oxide, but the stereochemical course of this specific reaction remains an area for further investigation. iarc.fr

In Vitro Metabolic Studies of this compound Formation

In vitro studies are fundamental for elucidating the metabolic pathways of compounds like norcotinine. These experiments utilize isolated biological components to observe biotransformations in a controlled environment, providing direct evidence of metabolite formation and the enzymes involved.

Use of Cellular and Subcellular Fractions (e.g., Microsomes)

The primary tools for in vitro metabolism studies are cellular and subcellular fractions, which contain the enzymes responsible for biotransformation. nih.gov Microsomes, which are vesicles formed from the endoplasmic reticulum, are particularly valuable as they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.govnih.gov

The enzymes involved in the N-oxidation of related compounds have been identified using these systems. For cotinine, a direct precursor to norcotinine, studies with pooled human liver microsomes (HLMs) and specific P450 inhibitors have shown that CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP3A4 are all involved in the formation of Cotinine N-Oxide. nih.govresearchgate.net Specifically, microsomes from cells overexpressing CYP2A6 or CYP2C19 showed significant N-oxidation activity against cotinine. nih.govresearchgate.net

Identification of Metabolite Profiles and Relative Abundance

In vitro metabolic studies allow for the identification and characterization of metabolites formed from a parent compound. Following the incubation of norcotinine with rat microsomal preparations, two primary compounds were detected via HPLC. nih.gov One metabolite was identified as the corresponding ketoamide, 4-(3-pyridyl)-4-oxobutyramide (POBAM). nih.gov The structure of this metabolite was confirmed by comparing its UV spectrum and HPLC retention time to an authentic standard, with further confirmation from mass spectral analysis. nih.gov

The relative abundance of POBAM was observed to increase significantly when microsomes from rats induced with phenobarbitone were used. nih.gov This finding indicates that the formation of this ketoamide from norcotinine is mediated by a phenobarbitone-inducible isozyme of the CYP450 family. nih.gov

Another product detected in these incubations had an identical HPLC retention time to nicotinamide (B372718), though its formation was suggested to be a result of the substrate's stimulatory effect on glycohydrolase, leading to the release of nicotinamide from the NADPH cofactor. nih.gov

Studies using rabbit liver microsomal preparations have identified other metabolites of nornicotine, a precursor to norcotinine. These include two isomeric pyrrolines: myosmine (B191914) and 2-(3-pyridyl)-1(5)-pyrroline. researchgate.net Research on the metabolism of cotinine, another direct precursor, by P450 2A6 has shown that the major product is N-(hydroxymethyl)norcotinine, a previously unknown human metabolite. acs.org In these P450 2A6-catalyzed reactions, 5'-hydroxycotinine and trans-3'-hydroxycotinine were found to be minor products, accounting for 14% and 8% of the total cotinine metabolites, respectively. acs.org

The table below summarizes the metabolites identified from in vitro studies of norcotinine and its immediate precursors.

| Precursor | In Vitro System | Identified Metabolites |

| Norcotinine | Rat Liver Microsomes | 4-(3-pyridyl)-4-oxobutyramide (POBAM), A product with HPLC retention time of nicotinamide nih.gov |

| Nornicotine | Rabbit Liver Microsomes | Myosmine, 2-(3-pyridyl)-1(5)-pyrroline researchgate.net |

| Nornicotine | Rabbit Liver 10,000g Supernatant | Norcotinine researchgate.net |

| Cotinine | P450 2A6 | N-(hydroxymethyl)norcotinine (Major), 5'-hydroxycotinine (Minor), trans-3'-hydroxycotinine (Minor) acs.org |

Advanced Analytical Methodologies for R,s Norcotinine N Oxide Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of (R,S)-Norcotinine N-Oxide, enabling its isolation from other nicotine (B1678760) metabolites and endogenous matrix components prior to detection.

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of nicotine metabolites, including various N-oxide compounds. researchgate.netplos.org Reversed-phase chromatography is commonly employed, utilizing C8 or C18 columns to separate compounds based on their hydrophobicity. nih.govnih.gov Gradient elution systems, typically involving a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (like methanol (B129727) or acetonitrile), are used to achieve effective separation of a wide range of metabolites within a single analytical run. researchgate.netnih.gov

For instance, methods developed for the simultaneous determination of multiple nicotine metabolites have successfully separated compounds like cotinine-N-oxide and norcotinine (B101708), which are structurally similar to norcotinine N-oxide. coresta.orgnih.gov These methods often involve a simple "dilute-and-shoot" approach or a solid-phase extraction (SPE) step for sample clean-up, followed by LC-MS/MS analysis. nih.govebi.ac.uk The chromatographic conditions are optimized to ensure baseline separation and minimize matrix effects, which is crucial for accurate quantification in complex biological samples such as urine and plasma. coresta.orgnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been utilized as an alternative to reversed-phase LC, particularly for separating polar metabolites. ebi.ac.uk

Below is a table summarizing typical LC conditions used for the analysis of related nicotine metabolites.

Table 1: Examples of Liquid Chromatography Methods for Nicotine Metabolite Analysis

| Analyte(s) | Column Type | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Cotinine-N-oxide & other metabolites | C8 Reversed-Phase | Gradient of 50 mM ammonium formate (pH 5.0) and acetonitrile | Human Breast Milk | nih.gov |

| Cotinine-N-oxide, Norcotinine & other metabolites | C18 Reversed-Phase | Gradient of 10mM ammonium acetate (B1210297) (pH 6.8) and methanol | Human Urine | researchgate.net |

| Nicotine-N'-oxide, Cotinine-N'-oxide, Norcotinine & other metabolites | Reversed-Phase C8 | Not specified | Human Urine | nih.govresearchgate.net |

This compound exists as a pair of stereoisomers, and the analysis of individual enantiomers requires chiral chromatography. While specific, validated methods for the chiral separation of this compound are not extensively documented in the literature, the principles and techniques are well-established for its precursors and related compounds. Chiral analysis of nornicotine (B190312), for example, has been successfully achieved using LC-MS/MS, demonstrating the feasibility of separating its enantiomers. plos.org

These separations typically rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. For related compounds, such as N'-nitrosonornicotine-N-oxide (NNN-N-oxide), chiral stationary phase liquid chromatography has been successfully applied. nih.gov The development of a chiral method for this compound would likely involve screening various CSPs, such as those based on cyclodextrin (B1172386) or polysaccharide derivatives, coupled with a sensitive detection method like tandem mass spectrometry to quantify the resolved stereoisomers. plos.orgtdl.org

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is indispensable for the analysis of this compound due to its exceptional sensitivity and specificity, allowing for confident detection and quantification even at trace levels.

Tandem mass spectrometry (MS/MS) is the gold standard for quantifying nicotine metabolites in biological matrices. plos.orgcoresta.org The technique operates by selecting a specific precursor ion (the protonated molecule, [M+H]⁺, of norcotinine N-oxide) in the first mass analyzer, subjecting it to collision-induced dissociation (CID), and then monitoring specific, characteristic product ions in the second mass analyzer. researchgate.net This process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces chemical noise and enhances specificity, as it requires a compound to meet two mass-based criteria (precursor and product ion masses) to be detected. ebi.ac.ukcdc.gov

For even more challenging analytical scenarios where isobaric interferences are present, multi-stage tandem mass spectrometry (MS³) can be employed. In an MS³ experiment, a product ion from the initial MS/MS fragmentation is isolated and fragmented again to generate a third generation of ions. This adds another layer of specificity, ensuring highly reliable quantification. This approach has been successfully used for the sensitive quantification of N'-nitrosonornicotine-1N-oxide (NNN-N-oxide), a structural analog of norcotinine N-oxide, in human urine at femtomole per milliliter (fmol/mL) levels. nih.govnih.govacs.org The use of deuterated internal standards is crucial in these methods to correct for matrix effects and variations in instrument response, thereby improving accuracy and robustness. coresta.org

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, is a powerful tool for the structural elucidation of unknown metabolites like norcotinine N-oxide. researchgate.netnih.gov Unlike standard-resolution mass spectrometers, HRMS instruments provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.gov

This capability is critical during metabolite discovery, as it can differentiate between multiple potential molecular formulas for a given mass. frontiersin.org When coupled with tandem MS (HRMS/MS), the accurate mass measurement of fragment ions provides further structural information, helping to pinpoint the location of modifications (such as N-oxidation) on the parent molecule. nih.govfrontiersin.org Researchers have used HRMS-based methods to comprehensively profile metabolites of related compounds, identifying novel structures by leveraging robust MS and MS² evidence. nih.govnih.gov

The development of a robust quantitative assay for this compound for research applications requires a thorough validation process to ensure the reliability of the data. Following guidelines from regulatory bodies, this validation assesses several key performance characteristics. nih.gov

A typical validation protocol for an LC-MS/MS method includes:

Linearity and Range : Establishing a linear relationship between the instrument response and the concentration of the analyte over a specified range. Calibration curves for related N-oxides typically show excellent linearity with coefficients of determination (r²) greater than 0.99. nih.govcoresta.org

Accuracy and Precision : Accuracy is determined by measuring the agreement between a measured concentration and the true value, often expressed as percent bias. Precision measures the repeatability of the method, reported as the coefficient of variation (CV%). For nicotine metabolite assays, accuracy is often within 0–10% bias, with precision (both intra- and inter-assay) below 15-20%. plos.orgnih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For N-oxide metabolites, LOQs are often in the low nanogram per milliliter (ng/mL) or even femtomole per milliliter (fmol/mL) range, depending on the sensitivity of the instrument. nih.govnih.govcoresta.org

Selectivity and Specificity : Ensuring the method can unequivocally measure the analyte in the presence of other components in the sample, such as other metabolites or matrix constituents. coresta.org

Recovery : Assessing the efficiency of the sample extraction process. Mean recovery for nicotine metabolites is often high, in the range of 76-99%. plos.org

Matrix Effect : Evaluating the influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability : Testing the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, room temperature). nih.gov

The table below presents validation data from published methods for analogous N-oxide compounds, illustrating the performance metrics achievable for such analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to confirm its identity and stereochemistry.

In the study of nicotine metabolites, NMR plays a crucial role. For instance, the 1H NMR and 13C NMR spectra of related compounds like N'-Formylnornicotine and Cotinine (B1669453) N-oxide have been instrumental in their characterization. clockss.orgsci-hub.ru The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of each nucleus. For example, in the 13C NMR spectrum of N'-Formylnornicotine, the presence of doublets for all signals indicates restricted rotation around the amide bond. clockss.org Similarly, the 1H NMR spectrum of Cotinine N-oxide shows distinct multiplets for the pyrrolidinone protons and a singlet for the N-CH3 group, with chemical shifts that are comparable to those of cotinine, aiding in its structural confirmation. sci-hub.ru

While specific NMR data for this compound is not extensively detailed in the provided search results, the general principles of NMR spectroscopy are broadly applicable. The analysis of chemical shifts, coupling constants, and signal multiplicities would be essential for confirming the structure of this compound. For comparison, detailed 1H and 13C NMR data are available for the related compound (R,S)-nornicotine. google.com

Table 1: Representative 1H and 13C NMR Data for Related Nicotine Metabolites

| Compound | Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| N'-Formylnornicotine | 13C | 22.6, 23.8 (4') | Doublet |

| 35.1, 34.3 (3') | Doublet | ||

| 44.5, 47.0 (5') | Doublet | ||

| 59.0, 56.7 (2') | Doublet | ||

| 123.7, 123.4 (5) | Doublet | ||

| 133.7, 133.4 (4) | Doublet | ||

| 137.8, 138.2 (3) | Doublet | ||

| 148.9, 147.6 (2 or 6) | Doublet | ||

| 149.1, 148.2 (2 or 6) | Doublet | ||

| 161.8, 161.2 (C=O) | Doublet | ||

| Cotinine N-oxide | 1H | 8.2 | Multiplet |

| 7.3 | Multiplet | ||

| 7.1 | Multiplet | ||

| 4.5 | Multiplet | ||

| 2.75 | Singlet | ||

| 2.5 | Multiplet | ||

| 2.0 | Multiplet | ||

| (R,S)-Nornicotine | 1H | 8.59 | d |

| 8.46 | dd | ||

| 7.69 | dt | ||

| 7.24 | m | ||

| 4.13 | t | ||

| 3.0 | m | ||

| 1.66-2.72 | m | ||

| 13C | 148.4, 148.1 | ||

| 140.16 | |||

| 134.1 | |||

| 123.3 | |||

| 60.0 | |||

| 46.8 | |||

| 34.2 | |||

| 25.4 |

This table is for illustrative purposes and based on data for related compounds. Specific data for this compound would require direct experimental measurement.

Application of this compound as an Analytical Reference Standard

This compound, as a specific and well-characterized chemical entity, serves as a crucial analytical reference standard in various research and quality control applications. nih.gov The use of such standards is fundamental to achieving accuracy, precision, and comparability of analytical results across different laboratories and studies.

The development and validation of analytical methods, particularly for the quantification of nicotine and its metabolites in biological matrices or other samples, heavily rely on the availability of pure reference standards. lu.senih.gov this compound would be used to:

Establish Specificity and Selectivity: During method development, the reference standard is used to confirm that the analytical signal being measured is unique to this compound and is not subject to interference from other components in the sample matrix. nih.gov

Determine Linearity and Range: A series of solutions with known concentrations of the this compound standard are analyzed to establish the linear range of the method, which is the concentration range over which the analytical response is directly proportional to the analyte concentration. lu.se

Assess Accuracy and Precision: The accuracy of a method (how close the measured value is to the true value) and its precision (the reproducibility of the measurements) are determined by analyzing samples spiked with known amounts of the reference standard. researchgate.net

Define Limits of Detection (LOD) and Quantitation (LOQ): The LOD and LOQ, which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively, are established using the reference standard. researchgate.net

In research studies, particularly those involving the analysis of nicotine metabolites, ensuring the traceability and quality control of measurements is paramount for the reliability and validity of the findings. nih.govaxios-research.com this compound as a reference standard contributes to:

Traceability: By using a certified reference material, analytical measurements can be traced back to a recognized standard, ensuring consistency and comparability of data over time and between different laboratories. axios-research.com

Quality Control (QC): QC samples, prepared from the reference standard, are analyzed alongside study samples to monitor the performance of the analytical method. nih.gov This helps to identify and rectify any issues that may arise during the analysis, such as instrument drift or reagent degradation. The results from QC samples are often plotted on control charts to visually track the performance of the method.

The use of isotopically labeled internal standards, such as (R,S)-Norcotinine-pyridyl-d4, in conjunction with the primary reference standard, further enhances the accuracy and robustness of analytical methods by correcting for variations in sample preparation and instrument response. nih.govplos.org

Stereochemical Investigations of R,s Norcotinine N Oxide

Characterization of Stereoisomers and Diastereomers

(R,S)-Norcotinine is a racemic mixture, containing both (R)- and (S)-enantiomers, with a single chiral center at the C2' position of the pyrrolidine (B122466) ring. The formation of an N-oxide derivative introduces further stereochemical complexity. N-oxidation can theoretically occur at two different nitrogen atoms: the pyridine (B92270) nitrogen or the pyrrolidine nitrogen.

Pyridine N-Oxidation : The oxidation of the nitrogen in the pyridine ring of (R)- and (S)-norcotinine would result in the formation of two corresponding enantiomers: (R)-Norcotinine Pyridine N-Oxide and (S)-Norcotinine Pyridine N-Oxide. This pathway is observed in the metabolism of N'-nitrosonornicotine (NNN), which can be metabolized to norcotinine (B101708) and subsequently undergo pyridine N-oxidation to yield norcotinine-N-oxide. iarc.fr

Pyrrolidine N-Oxidation : Oxidation of the secondary amine within the pyrrolidine ring is more complex. In synthetic preparations using hydrogen peroxide, the oxidation of l-nornicotine does not yield a stable pyrrolidine N-oxide but rather myosmine-N'-oxide. tandfonline.com This reaction involves the loss of the asymmetric carbon at the C2' position, resulting in an achiral product that shows no optical activity. tandfonline.com This suggests a rearrangement occurs where the initial stereochemistry is eliminated.

Drawing parallels with the closely related nicotine (B1678760) molecule, the N-oxidation of the pyrrolidine nitrogen in nicotine, which is a tertiary amine, creates a new chiral center at the nitrogen atom. This results in the formation of two stable diastereomers: cis-(1'R, 2'S) and trans-(1'S, 2'S) nicotine-1'-N-oxide. ncats.io The presence of the N-methyl group in nicotine, absent in nornicotine (B190312), appears to stabilize the pyrrolidine N-oxide, preventing the rearrangement observed with nornicotine.

| Compound | Potential Stereoisomers/Diastereomers | Key Structural Features | Observed in Research |

|---|---|---|---|

| (R,S)-Norcotinine Pyridine N-Oxide | (R)- and (S)- enantiomers | Chiral center at C2'. N-oxide on pyridine ring. | Metabolite of N'-nitrosonornicotine (NNN). iarc.fr |

| (R,S)-Norcotinine Pyrrolidine N-Oxide | Theoretically could form diastereomers. | Chiral center at C2' and potential new chiral center at N1'. | Unstable; rearranges to Myosmine-N'-oxide upon chemical oxidation. tandfonline.com |

| Myosmine-N'-oxide | Achiral | Product of nornicotine oxidation; loss of C2' chirality. | Synthesized from l-nornicotine via H2O2 oxidation. tandfonline.com |

| (S)-Nicotine-1'-N-oxide | (1'R, 2'S)-cis and (1'S, 2'S)-trans diastereomers | Chiral centers at C2' and N1'. | Well-characterized metabolites of nicotine. ncats.ionih.gov |

Enantioselective Analysis in Biological and Synthetic Processes

The formation and metabolism of norcotinine and its derivatives are subject to stereoselectivity, particularly in biological systems where enzymes exhibit chiral recognition.

Biological Processes: Norcotinine is a known metabolite of nicotine, formed via N-demethylation, a minor pathway catalyzed by cytochrome P450 (CYP) enzymes like CYP2A6. nih.govpharmgkb.org More significantly, norcotinine is formed from the tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN). iarc.fr Computational studies on the metabolic activation of (R)- and (S)-NNN show that the pathways are stereoselective, with the 2′-(S) and 5′-(R) hydroxylation pathways being slightly favored. mdpi.com This suggests that the pool of norcotinine available for subsequent N-oxidation is likely enantiomerically enriched.

The N-oxidation of nicotine to nicotine-N'-oxide is mediated by flavin-containing monooxygenase 3 (FMO3) and is highly stereoselective in humans, producing almost exclusively the trans-diastereomer. nih.gov While the specific enzymes that catalyze the N-oxidation of norcotinine have not been definitively identified, it is probable that FMOs or CYPs are involved, and that these processes would be enantioselective, favoring the formation of one enantiomer of norcotinine N-oxide over the other. Animal studies on nicotine enantiomers have shown that nicotine-1'-oxide is a major metabolite of both (R)- and (S)-nicotine, highlighting the role of stereochemistry in metabolic outcomes. nih.gov

Synthetic Processes: In the laboratory, the enantioselective synthesis of specific nornicotine isomers can be achieved through multi-step procedures, often involving chiral auxiliaries or catalysts. bris.ac.uknih.gov However, the subsequent oxidation to form the N-oxide is not always stereospecific. As mentioned, the oxidation of l-nornicotine with hydrogen peroxide yields the achiral myosmine-N'-oxide, indicating the reaction conditions lead to a loss of stereochemical information. tandfonline.com This highlights a key difference between controlled enzymatic reactions and some chemical syntheses.

| Process | Precursor | Product | Stereochemical Outcome | Mediator/Reagent |

|---|---|---|---|---|

| Metabolism | (R,S)-N'-Nitrosonornicotine | (R,S)-Norcotinine | Enantioselective; favors 2'-(S) and 5'-(R) pathways for hydroxylation. mdpi.com | Cytochrome P450 enzymes. mdpi.com |

| Metabolism | (S)-Nicotine | trans-(S)-(-)-Nicotine N-1'-oxide | Highly stereoselective in humans. nih.gov | Flavin-containing monooxygenase 3 (FMO3). nih.gov |

| Metabolism | Norcotinine | Norcotinine-N-oxide | Likely enantioselective (by inference from related pathways). | Presumably FMOs or CYPs. |

| Chemical Synthesis | l-Nornicotine | Myosmine-N'-oxide | Loss of chirality (product is achiral). tandfonline.com | Hydrogen Peroxide (H2O2). tandfonline.com |

Impact of Stereochemistry on Reaction Pathways and Transformations

The stereoconfiguration of the starting norcotinine enantiomer has a profound impact on the pathways and products of its chemical transformations. The spatial arrangement of the atoms, dictated by the chirality at the C2' center, influences the accessibility of the nitrogen atoms and the stability of reaction intermediates.

A primary example is the oxidation of the pyrrolidine nitrogen. The reaction of nornicotine with hydrogen peroxide results in the formation of myosmine-N'-oxide. tandfonline.com This transformation involves an oxidative rearrangement where the chiral center is destroyed. The mechanism likely proceeds through an unstable intermediate that rapidly eliminates water and rearranges to form the more stable conjugated system of myosmine-N'-oxide. The absence of the N-methyl group in nornicotine (compared to nicotine) is a critical factor that facilitates this specific reaction pathway, as the corresponding nicotine-1'-N-oxide is stable and does not undergo such a rearrangement under similar conditions.

Computational and Theoretical Studies of R,s Norcotinine N Oxide

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and geometry of molecules like (R,S)-Norcotinine N-Oxide. These methods can elucidate the molecule's most stable three-dimensional structure by optimizing geometric parameters such as bond lengths, bond angles, and dihedral angles.

DFT methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311+G(d), are used to model the geometries of nitrogen-containing heterocyclic compounds. sciforum.net For Norcotinine (B101708) N-Oxide, these calculations would reveal the precise spatial arrangement of the pyridine (B92270) N-oxide ring relative to the pyrrolidinone ring. The N-O bond in the pyridine N-oxide moiety is of particular interest, with calculations on similar compounds showing a bond length of approximately 1.28 Å, indicative of significant double-bond character. thieme-connect.de

Reactivity can also be explored through quantum chemical calculations. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions. For instance, the formation of N-oxides can be modeled to understand the energetics of the oxidation process. Studies on the oxidation of related compounds have shown that such reactions can proceed through triplet states with the formation of intermediate nitroso oxides. sciforum.net The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can predict sites susceptible to nucleophilic or electrophilic attack, offering a theoretical basis for the molecule's metabolic fate and potential chemical interactions.

| Parameter | Typical Computational Method | Predicted Outcome for this compound |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d)) | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| Electronic Properties | DFT, Time-Dependent DFT | Calculation of dipole moment, molecular electrostatic potential, and HOMO/LUMO energy levels to predict reactivity. |

| Reaction Energetics | QST2/QST3, IRC Calculations | Determination of activation energy barriers and reaction pathways for metabolic transformations. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the most stable molecular structure, this compound is a flexible molecule that can adopt various conformations in solution. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time, providing a dynamic view of the molecule's behavior under physiological conditions. semanticscholar.org

MD simulations model the molecule using a classical mechanical framework, where atoms are treated as spheres and bonds as springs, governed by a specific force field (e.g., GROMOS, AMBER). nih.gov By simulating the molecule in a solvent box (typically water) over nanoseconds, researchers can observe the range of accessible conformations and the transitions between them. mdpi.com

For this compound, a key area of conformational flexibility is the rotation around the C-C bond connecting the pyridine and pyrrolidinone rings. MD simulations can quantify the rotational freedom and identify the most populated conformational states. nih.gov Analysis techniques such as Root Mean Square Deviation (RMSD) can assess the stability of the molecule's structure over the simulation time, while Principal Component Analysis (PCA) can identify the dominant modes of motion. semanticscholar.orgnih.gov These simulations are crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity.

Modeling of N-Oxidation Reaction Mechanisms

The formation of this compound from its precursor, nornicotine (B190312), is a metabolic process often catalyzed by enzymes such as Cytochrome P450 (CYP) or flavin-containing monooxygenases (FMOs). oup.com Computational modeling, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is essential for elucidating the detailed mechanism of this N-oxidation reaction.

In a QM/MM approach, the active site of the enzyme and the substrate (nornicotine) are treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. This allows for the simulation of bond-breaking and bond-forming events within the complex biological environment.

Studies on the related N-oxidation of nicotine (B1678760) by CYP2A6 provide a model for the N-oxidation of nornicotine. The mechanism typically involves hydrogen abstraction from the substrate by a highly reactive ferryl-oxo intermediate (Compound I) in the enzyme's active site, followed by a "rebound" step where the oxygen atom is transferred to the nitrogen. nih.gov QM/MM calculations have shown that this process proceeds through specific transition states, and the free energy barriers for these steps can be calculated. nih.gov For the analogous N-methylhydroxylation of nicotine, these barriers have been calculated to be in the range of 15-20 kcal/mol. nih.gov Similar calculations for the direct N-oxidation of the pyridine ring in nornicotine would clarify the precise electronic rearrangements and the role of specific amino acid residues in the enzyme's active site that facilitate the reaction.

| Reaction Step | Computational Method | Key Findings from Analogous Reactions |

| Substrate Binding | Molecular Docking, MD | Identifies the initial binding pose of nornicotine in the enzyme active site. |

| Hydrogen Abstraction | QM/MM (e.g., B3LYP/AMBER) | Calculation of the transition state and energy barrier for the initial oxidative step. |

| Oxygen Rebound | QM/MM | Modeling the formation of the N-O bond to yield the final N-oxide product. |

| Overall Free Energy | QM/MM | The free energy barrier for the N-methylhydroxylation of nicotine is ~15.5-18.0 kcal/mol on the doublet state. nih.gov |

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational methods can predict various analytical properties of this compound, aiding in its identification and quantification.

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax). Experimental studies on the parent compound, (S)-nornicotine, show a characteristic absorption band around 260 nm. nih.gov Computational predictions for this compound would be expected to show a similar absorption profile, potentially with shifts due to the electronic influence of the N-oxide group. Furthermore, calculations of vibrational frequencies using DFT can predict the Infrared (IR) spectrum, providing theoretical assignments for characteristic peaks such as the C=O stretch of the lactam ring and the N-O stretching vibration.

Chromatographic Behavior: Computational chemistry can also predict properties relevant to chromatographic separation. The polarity and hydrophobicity of a molecule are key determinants of its retention time in liquid chromatography. The octanol-water partition coefficient (logP) is a common measure of hydrophobicity that can be calculated using various computational algorithms. As an N-oxide, this compound is significantly more polar than nornicotine. This increased polarity suggests it would have a shorter retention time in reverse-phase HPLC and would be well-suited for separation using Hydrophilic Interaction Liquid Chromatography (HILIC). oup.com Indeed, HILIC columns are often used for the analysis of polar nicotine metabolites. oup.comfu-berlin.de Computational models can help optimize separation methods by predicting the elution order of various metabolites based on their calculated physicochemical properties.

Q & A

What analytical methods are recommended for detecting and quantifying (R,S)-Norcotinine N-Oxide in biological matrices?

Basic Research Focus :

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound, particularly due to its sensitivity in complex matrices like urine or meconium. Enzymatic hydrolysis and solid-phase extraction are critical for metabolite recovery .

Advanced Research Focus :

Method validation must address matrix effects, carryover, and linearity. For instance, a validated LC-APCI-MS/MS method demonstrated <15% matrix interference and a linear range of 0.5–500 ng/mL for norcotinine derivatives. Researchers should optimize ionization sources (e.g., atmospheric pressure chemical ionization vs. electrospray) based on metabolite polarity and matrix complexity .

How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Basic Research Focus :

Document reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography). Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. For known compounds, cite established protocols for N-oxidation .

Advanced Research Focus :

Address batch-to-batch variability by controlling stereochemical outcomes. For novel derivatives, provide X-ray crystallography data or computational modeling (e.g., density functional theory) to confirm N-oxide formation. Include detailed spectral datasets in supplementary materials to enable replication .

What are the key considerations when analyzing discrepancies between in vitro and in vivo metabolic data for this compound?

Basic Research Focus :

Identify metabolic enzymes (e.g., cytochrome P450 isoforms) using liver microsomes. Compare kinetics (Km, Vmax) across species to validate translational relevance .

Advanced Research Focus :

Resolve contradictions by testing isotopic labeling (e.g., ¹⁴C tracer studies) to track metabolite pathways. For example, conflicting reports on N-oxide stability may arise from pH-dependent degradation in vivo. Use compartmental modeling to reconcile in vitro half-life data with urinary excretion profiles .

How should researchers address conflicting data on the stereochemical impact of this compound’s bioactivity?

Basic Research Focus :

Employ chiral separation techniques (e.g., chiral HPLC columns) to isolate enantiomers. Compare receptor binding affinities using assays like surface plasmon resonance .

Advanced Research Focus :

Investigate enantiomer-specific metabolic fates via stereospecific synthesis and in vivo pharmacokinetic studies. For instance, (S)-enantiomers may exhibit higher plasma clearance due to preferential glucuronidation. Molecular docking simulations can predict stereochemical interactions with enzymes like UDP-glucuronosyltransferases .

What strategies are effective for resolving contradictions in toxicological assessments of this compound?

Basic Research Focus :

Standardize in vitro assays (e.g., Ames test, micronucleus assay) across labs. Use positive controls (e.g., N-nitrosamines) to validate mutagenicity protocols .

Advanced Research Focus :

Leverage longitudinal cohort data to assess dose-response relationships. For example, Shenzhen cohort studies quantified urinary metabolites to correlate exposure levels with oxidative stress markers. Meta-analyses of conflicting reports should evaluate sample sizes, controls, and confounding variables (e.g., smoking status) .

How can computational tools enhance the study of this compound’s physicochemical properties?

Basic Research Focus :

Predict log P and pKa using software like MarvinSuite or ACD/Labs. Validate predictions with experimental solubility and stability tests .

Advanced Research Focus :

Apply molecular dynamics simulations to model N-oxide interactions in lipid bilayers or protein binding pockets. For metabolic fate predictions, use in silico platforms like GastroPlus to simulate absorption-distribution-metabolism-excretion (ADME) profiles .

What guidelines should inform literature reviews on this compound?

Basic Research Focus :

Search PubMed, Web of Science, and Embase using terms like “norcotinine N-oxide metabolism” or “nicotine metabolite quantification.” Filter results by study type (e.g., in vivo, clinical) .

Advanced Research Focus :

Critically evaluate methodological rigor using criteria from (e.g., adequacy of controls, replication). For meta-analyses, apply PRISMA guidelines and assess publication bias via funnel plots .

How should experimental designs account for environmental and handling risks of this compound?

Basic Research Focus :

Follow NIOSH guidelines for handling nitrosamines. Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks .

Advanced Research Focus :

Implement stability studies under varying storage conditions (e.g., light, temperature) to identify degradation products. For environmental impact assessments, use high-performance liquid chromatography (HPLC) to detect trace residues in wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.